(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom substituted on a tetrahydronaphthalene ring, making it a unique structure for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a naphthalene derivative, followed by amination to introduce the amine group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral center. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitrile group.
Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group into a primary amine.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds.
Scientific Research Applications
Chemistry
In chemistry, (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated naphthalene derivatives such as:
- 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid
Uniqueness
What sets (S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine apart is its chiral center and the specific arrangement of bromine and chlorine atoms. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
(S)-7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound notable for its unique structural features that confer significant biological activity. This article explores its synthesis, biological interactions, and potential applications in medicinal chemistry.
- Molecular Formula : C10H11BrClN
- Molecular Weight : 260.56 g/mol
- CAS Number : 1259865-39-8
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies including:
- Nucleophilic Substitution Reactions : Utilizing suitable precursors that can undergo halogenation.
- Reduction Reactions : Converting corresponding ketones or aldehydes to the amine form.
- Chiral Resolution Techniques : To obtain the specific enantiomer required for biological assays.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound may exhibit inhibitory effects on specific enzymes and modulate receptor activity . Its structural characteristics allow it to mimic natural substrates, which is crucial for its interaction with biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown potential effectiveness against various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 0.98 |
Escherichia coli | Not active |
Candida albicans | Moderate activity |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 5.0 |
HeLa (Cervical Cancer) | 3.5 |
MCF7 (Breast Cancer) | 4.0 |
These results suggest that the compound may have selective toxicity towards rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of this compound against resistant strains of bacteria such as MRSA. The compound showed a significant reduction in bacterial viability at low concentrations, indicating its potential use in treating antibiotic-resistant infections .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in disease pathways. These studies revealed promising interactions with proteins associated with cancer proliferation and bacterial resistance mechanisms .
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
(1S)-7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI Key |
QYXVQWURQDQNAF-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)Br)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Br)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.